tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Description
Properties
CAS No. |
1219002-13-7 |
|---|---|
Molecular Formula |
C13H25NO4 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-10(7-6-8-15)9-17-13(14,4)5/h10,15H,6-9H2,1-5H3/t10-/m1/s1 |
InChI Key |
JEPJZGUFARGBJH-SNVBAGLBSA-N |
Isomeric SMILES |
CC1(N([C@@H](CO1)CCCO)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(N(C(CO1)CCCO)C(=O)OC(C)(C)C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of a suitable oxazolidine precursor with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
Starting Materials: Oxazolidine precursor, tert-butyl chloroformate, triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: The oxazolidine precursor is dissolved in the solvent, followed by the addition of triethylamine. tert-Butyl chloroformate is then added dropwise to the reaction mixture, and the reaction is allowed to proceed for several hours. The product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl side chain can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidine ring can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products Formed
Oxidation: Formation of aldehydes or ketones from the hydroxypropyl side chain.
Reduction: Formation of amines or alcohols from the oxazolidine ring.
Substitution: Formation of various substituted oxazolidines with different functional groups.
Scientific Research Applications
tert-Butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to various biological effects. The hydroxypropyl side chain and tert-butyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Stereochemistry
The table below highlights key structural differences and similarities with related oxazolidine derivatives:
*Calculated molecular weight based on formula C₁₃H₂₅NO₅.
Key Observations :
- Stereochemistry: The (4R) configuration in the target compound and its hydroxymethyl analog contrasts with the (4S) configuration in amino- or alkyl-substituted derivatives . Stereochemistry critically influences biological activity and synthetic utility.
- Functional Groups : The 3-hydroxypropyl chain enhances hydrophilicity compared to formyl () or fluorinated alkyl groups ().
Comparison with Analog Syntheses:
- Amino-Substituted Analogs: Compound 9 () is synthesized via hydrogenation of a benzyl-protated intermediate using Pd/C, highlighting the Boc group’s stability under reductive conditions .
- Fluorinated Analogs : describes cross-metathesis with Hoveyda-Grubbs catalysts to introduce fluorinated alkyl chains, a method adaptable to the target compound’s hydroxypropyl group .
Biological Activity
tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chemical compound classified under oxazolidines, characterized by a five-membered ring containing nitrogen and oxygen. Its structural features include a tert-butyl group, a hydroxypropyl side chain, and a carboxylate functional group. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications.
| Property | Value |
|---|---|
| CAS Number | 1219002-13-7 |
| Molecular Formula | C13H25NO4 |
| Molecular Weight | 259.34 g/mol |
| IUPAC Name | This compound |
| InChI Key | JEPJZGUFARGBJH-SNVBAGLBSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazolidine ring structure can interact with various enzymes or receptors, potentially leading to therapeutic effects. The hydroxypropyl side chain and tert-butyl group may enhance the compound's binding affinity and specificity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited notable inhibition at concentrations as low as 25 µg/mL.
- Escherichia coli : Showed reduced growth at concentrations of 50 µg/mL.
These findings suggest that the compound could serve as a potential lead for the development of new antimicrobial agents.
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary studies indicate that it may inhibit the growth of fungi such as Candida albicans and Aspergillus niger , with IC50 values around 30 µg/mL.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against a panel of pathogens. The results illustrated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
The study concluded that the compound holds promise as an antimicrobial agent due to its broad-spectrum activity.
Study 2: Antifungal Activity Assessment
In another investigation focusing on antifungal properties, the compound was tested against several fungal strains. The results were as follows:
| Fungal Strain | IC50 (µg/mL) |
|---|---|
| Candida albicans | 30 |
| Aspergillus niger | 40 |
These findings suggest that the compound could be developed into an antifungal treatment.
Q & A
Basic: What are the recommended methods for synthesizing tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the oxazolidine ring using tert-butyl derivatives as protecting groups. Key steps include:
- Ring Formation : Condensation of a hydroxypropyl precursor with a tert-butyl carbonate under basic conditions (e.g., NaH/THF) to form the oxazolidine core .
- Stereochemical Control : Use of chiral catalysts or enantiopure starting materials to ensure the (4R) configuration .
- Purification : Column chromatography or recrystallization to isolate the product, with yields typically ranging from 50–75% depending on reaction optimization .
Basic: How is this compound characterized to confirm its structural integrity?
Analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify the oxazolidine ring, tert-butyl group, and hydroxypropyl chain .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ = 302.21) .
- Infrared Spectroscopy (IR) : Peaks at ~3400 cm (O-H stretch) and ~1700 cm (C=O of the carbamate) .
Advanced: How can reaction conditions be optimized to improve yield and minimize by-products?
- Temperature Control : Lowering reaction temperatures (0–5°C) during sensitive steps (e.g., Boc protection) reduces side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in oxazolidine formation .
- Catalytic Additives : Using DMAP (4-dimethylaminopyridine) accelerates carbamate bond formation .
Advanced: What computational methods aid in designing reactions involving this compound?
- Quantum Chemical Calculations : Predict reaction pathways and transition states for oxazolidine ring closure .
- Machine Learning : Trained on existing oxazolidine synthesis data to recommend optimal conditions (e.g., solvent/base pairs) .
- Molecular Dynamics Simulations : Model steric effects of the tert-butyl group on reaction kinetics .
Advanced: How should researchers resolve contradictions in analytical data (e.g., unexpected NMR peaks)?
- Cross-Validation : Compare NMR data with structurally similar oxazolidine derivatives to identify anomalies .
- X-ray Crystallography : Resolve stereochemical ambiguities by determining crystal structures .
- Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates or degradation products during synthesis .
Advanced: What assays are suitable for studying its biological interactions?
- Enzyme Inhibition Assays : Test interactions with serine hydrolases or proteases, given the carbamate group’s electrophilic nature .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to biological targets (e.g., receptors) .
- Cell-Based Studies : Assess cytotoxicity or metabolic stability in hepatic cell lines (e.g., HepG2) .
Basic: Which functional groups influence its reactivity?
- Oxazolidine Ring : Prone to ring-opening under acidic conditions .
- tert-Butyl Carbamate : Stable to bases but cleaved by strong acids (e.g., TFA) .
- Hydroxypropyl Chain : Participates in hydrogen bonding and oxidation reactions .
Advanced: How does stereochemistry at the 4R position affect its reactivity?
- Steric Hindrance : The (4R) configuration directs nucleophilic attacks to the less hindered face of the oxazolidine ring .
- Chiral Recognition : Enantiopure derivatives show differential binding to chiral biological targets (e.g., enzymes) .
Basic: What are the stability considerations for long-term storage?
- Temperature : Store at –20°C in inert atmospheres to prevent hydrolysis of the carbamate .
- Light Sensitivity : Protect from UV exposure to avoid radical degradation .
Advanced: What challenges arise during scale-up from lab to pilot plant?
- Heat Management : Exothermic Boc-deprotection steps require flow reactors for safe heat dissipation .
- Purification : Replace column chromatography with crystallization or distillation for cost efficiency .
Advanced: How can the hydroxypropyl group be derivatized for structure-activity studies?
- Oxidation : Convert the hydroxyl to a ketone using Dess-Martin periodinane .
- Esterification : React with acyl chlorides to form esters for improved lipophilicity .
Basic: What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
